Ozolinone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ozolinona implica la formación de un anillo tiazolidinona. Uno de los métodos convencionales para preparar tiazolidinonas incluye condiciones de alta temperatura, el uso de disolventes orgánicos y catalizadores costosos . Se ha desarrollado un enfoque más ecológico utilizando métodos mecanoquímicos que no requieren reactivos o disolventes orgánicos dañinos o costosos . Este método implica moler los reactivos en un mortero y una maja, lo que da como resultado una síntesis altamente eficiente y respetuosa con el medio ambiente .

Métodos de producción industrial: Los principios de la química verde y la síntesis mecanoquímica podrían aplicarse para ampliar la producción de ozolinona en un entorno industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: La ozolinona se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por los grupos funcionales presentes en la molécula, como el anillo tiazolidinona y la porción piperidina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de ozolinona incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones específicas para estas reacciones dependen de la transformación deseada y los grupos funcionales involucrados .

Productos principales formados: Los productos principales formados a partir de las reacciones de ozolinona dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfóxidos o sulfonas, mientras que las reacciones de reducción pueden producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ozolinone exhibits diuretic effects similar to those of furosemide, a widely used loop diuretic. Its mechanism of action involves the inhibition of sodium and chloride reabsorption in the renal tubules, leading to increased urine production. Key findings regarding its pharmacological properties include:

- Diuretic Action : this compound increases renal blood flow and enhances potassium excretion while decreasing tubular chloride reabsorption more significantly than sodium. The drug's maximal diuretic effect is observed at intravenous doses around 50 mg/kg .

- Stereospecificity : The levorotatory isomer of this compound has been shown to increase urine flow and urinary sodium and chloride excretion, indicating that the drug's effects are stereospecific .

Clinical Applications

This compound's clinical applications primarily revolve around its use in managing conditions requiring fluid regulation. Notable applications include:

- Heart Failure Management : As a diuretic, this compound can help manage extracellular fluid volume expansion in patients with heart failure, thereby alleviating symptoms such as edema and hypertension .

- Postoperative Care : In certain surgical contexts, this compound may be utilized to control fluid balance and prevent complications associated with fluid overload during recovery .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various clinical scenarios:

- A study involving anesthetized dogs demonstrated that this compound rapidly increased renal blood flow while slightly decreasing glomerular filtration rate, thus confirming its potential utility in acute renal management situations .

- Another investigation into the effects of this compound on postoperative patients indicated that it could effectively reduce pain levels and opioid requirements when used in conjunction with regional anesthesia techniques .

Comparative Analysis with Other Diuretics

To understand this compound's relative efficacy, it is essential to compare it with other established diuretics like furosemide and bumetanide. The following table summarizes key comparative aspects:

| Diuretic | Mechanism | Maximal Dose (i.v.) | Diuretic Effect |

|---|---|---|---|

| This compound | Inhibition of Na+ and Cl- reabsorption | 50 mg/kg | Rapid onset, short duration |

| Furosemide | Inhibition of Na+/K+/2Cl- cotransporter | 100 mg | Rapid onset, longer duration |

| Bumetanide | Inhibition of Na+/K+/2Cl- cotransporter | 2 mg | Similar to furosemide, potent |

Mecanismo De Acción

La ozolinona ejerce sus efectos al aumentar el volumen de orina y la excreción urinaria de sodio mientras disminuye la reabsorción tubular fraccional de sodio . Actúa sobre el epitelio tubular renal, particularmente en las asas de Henle, para inhibir la reabsorción de sodio y potasio . El mecanismo implica un aumento en la presión capilar glomerular y el flujo sanguíneo renal, lo que lleva a una diuresis mejorada . También se ha observado la estereoespecificidad de la acción diurética de la ozolinona, y el isómero levorrotatorio muestra mayor eficacia .

Comparación Con Compuestos Similares

La ozolinona es similar a otros diuréticos de asa, como la furosemida y la etozolina . Difiere en su estructura química y efectos específicos en la función renal . A diferencia de la furosemida, la ozolinona no afecta la reabsorción tubular proximal de bicarbonato . La etozolina, un profármaco de la ozolinona, se metaboliza a ozolinona en el cuerpo . Los aspectos únicos de la ozolinona incluyen sus acciones renales específicas y la estereoespecificidad de sus efectos diuréticos .

Lista de Compuestos Similares:- Furosemida

- Etozolina

- Bumetanida

- Torsemida

Actividad Biológica

Ozolinone, a diuretic compound derived from etozoline, exhibits significant biological activity primarily related to its renal effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, pharmacological effects, and comparative efficacy with other diuretics.

This compound functions primarily as a loop diuretic, similar to furosemide. It acts on the renal system by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. The compound has been shown to:

- Increase renal blood flow : This effect enhances glomerular filtration rate (GFR), although it slightly decreases GFR under certain conditions .

- Depress tubular sodium reabsorption : At maximal effective doses, fractional tubular sodium reabsorption is reduced significantly, indicating potent diuretic activity .

- Alter urine composition : this compound decreases the pH of urine and reduces urinary osmolarity towards isotonicity, which may influence the excretion of other electrolytes such as potassium .

Comparative Efficacy

This compound has been compared with furosemide in various studies:

| Parameter | This compound | Furosemide |

|---|---|---|

| Maximal Effective Dose (i.v.) | 50 mg/kg | 20 mg/kg |

| Onset of Action | Rapid | Rapid |

| Duration of Action | Short | Longer |

| Sodium Reabsorption Depression | 67% at maximal dose | More pronounced |

| Potassium Excretion Increase | Moderate | Significant |

This compound's diuretic effect is rapid but short-lived compared to furosemide, making it potentially useful in acute settings where immediate diuresis is required but prolonged action is not necessary .

Clinical Studies and Case Reports

Several clinical studies have documented this compound's effects:

- Diuretic Effect Study : In a controlled study involving anesthetized dogs, this compound was administered intravenously. The results indicated that this compound's diuretic action was comparable to that of furosemide, with a notable increase in renal blood flow and a decrease in tubular chloride reabsorption .

- Electrolyte Balance Assessment : Another study highlighted this compound's ability to alter electrolyte balance by increasing potassium excretion while decreasing sodium reabsorption. This suggests potential applications in managing conditions requiring careful electrolyte management .

Safety and Side Effects

The safety profile of this compound appears favorable based on available literature. However, like other loop diuretics, it may cause electrolyte imbalances if not monitored properly. The potential for renal impairment exists if used excessively or in patients with pre-existing kidney conditions.

Propiedades

Número CAS |

56784-39-5 |

|---|---|

Fórmula molecular |

C11H16N2O3S |

Peso molecular |

256.32 g/mol |

Nombre IUPAC |

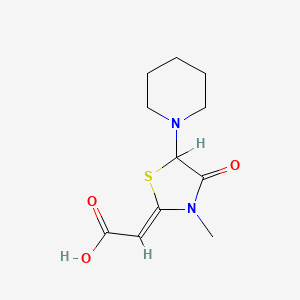

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |

Clave InChI |

NQFBZYYUAFJYNS-FPLPWBNLSA-N |

SMILES |

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |

SMILES isomérico |

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |

SMILES canónico |

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |

Apariencia |

Solid powder |

Key on ui other cas no. |

67565-42-8 67565-44-0 56784-39-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid ozolinone ozolinone, (Z)-(+)-isomer ozolinone, (Z)-(-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.